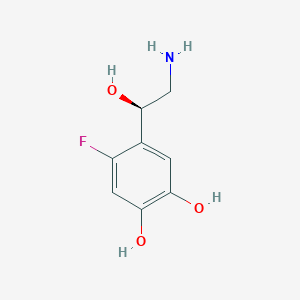

2-Fluoronorepinehprine

Description

Contextualization of Catecholaminergic Neurotransmission Studies

Catecholaminergic neurotransmission, mediated by dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497), is fundamental to numerous brain functions, including mood, attention, arousal, and the "fight-or-flight" response. dana.orgwikipedia.org These neurotransmitters are synthesized from the amino acid tyrosine and exert their effects by binding to specific adrenergic and dopaminergic receptors on the surface of neurons. wikipedia.orgmdpi.com The study of this system is crucial for understanding the neurobiological underpinnings of various neurological and psychiatric disorders, such as Parkinson's disease, depression, and schizophrenia. dana.orgacs.org Researchers employ a variety of methods to investigate catecholaminergic pathways, including the use of precisely engineered molecules to dissect the function of different receptor subtypes and their downstream signaling cascades. frontiersin.orgfrontiersin.org

Significance of Fluorinated Catecholamine Analogues in Biomedical Research

The introduction of fluorine atoms into the structure of biologically active molecules is a well-established strategy in medicinal chemistry to modulate their properties. tandfonline.comannualreviews.org Fluorination can alter a compound's metabolic stability, membrane permeability, and binding affinity for its target proteins. acs.orgtandfonline.com In the context of catecholamines, fluorinated analogues have proven to be invaluable research tools. dntb.gov.ua By strategically placing fluorine on the catechol ring, scientists can create analogues with altered selectivity for different adrenergic receptor subtypes. dntb.gov.uaresearchgate.net This selectivity allows for the targeted investigation of specific receptor functions, which is often difficult to achieve with the endogenous neurotransmitters that bind to multiple receptor types. researchgate.netscispace.com Furthermore, the use of the fluorine-18 isotope (¹⁸F) in these analogues enables their use as tracers in Positron Emission Tomography (PET) imaging, a powerful non-invasive technique to visualize and study neurotransmitter systems in the living brain. tandfonline.comsnmjournals.org

Rationale for Academic Investigation of 2-Fluoronorepinephrine

The primary driver for the academic investigation of 2-Fluoronorepinephrine lies in its unique pharmacological profile. Research has demonstrated that the position of the fluorine atom on the norepinephrine scaffold dramatically influences its interaction with adrenergic receptors. dntb.gov.uafigshare.com Specifically, substituting a fluorine atom at the 2-position of the aromatic ring of norepinephrine results in a compound that is a potent and selective agonist for β-adrenergic receptors, with significantly reduced activity at α-adrenergic receptors. dntb.gov.uaresearchgate.netscispace.com

This selectivity makes 2-Fluoronorepinephrine an exceptional tool for several key areas of research:

Dissecting Receptor Function: By selectively activating β-adrenergic receptors, researchers can isolate and study the specific physiological and cellular responses mediated by these receptors, without the confounding effects of α-receptor activation. researchgate.netscispace.com

Probing Receptor Structure and Binding: The distinct interaction of 2-Fluoronorepinephrine with adrenergic receptors provides valuable insights into the structural requirements for ligand binding and receptor activation. researchgate.netfigshare.com

Development of Therapeutic Agents: While this article does not discuss therapeutic use, the principles learned from studying selective compounds like 2-Fluoronorepinephrine can inform the design of future drugs with improved selectivity and potentially fewer side effects.

The synthesis and pharmacological evaluation of 2-Fluoronorepinephrine have been detailed in several studies. For instance, its synthesis has been achieved through methods involving the conversion of corresponding dimethoxybenzaldehydes to cyanohydrin trimethylsilyl (B98337) ethers, which are then reduced. scispace.com Binding assays have quantitatively determined its affinity for various adrenergic receptor subtypes, confirming its high selectivity for β-receptors. researchgate.netfigshare.com

Interactive Data Table: Adrenergic Receptor Binding Profile of Fluorinated Norepinephrine Analogs

The following table summarizes the inhibitory constants (IC50) of 2-Fluoronorepinephrine and its parent compound, norepinephrine, at different adrenergic receptor subtypes. The IC50 value represents the concentration of the compound required to inhibit 50% of the binding of a specific radioligand to the receptor, with lower values indicating higher binding affinity.

| Compound | α1-Adrenergic Receptor (IC50 in µM) | α2-Adrenergic Receptor (IC50 in µM) | β1-Adrenergic Receptor (IC50 in µM) | β2-Adrenergic Receptor (IC50 in µM) |

| 2-Fluoronorepinephrine | > 100 researchgate.net | ~10 researchgate.net | ~0.7 researchgate.net | ~10 researchgate.net |

| 6-Fluoronorepinephrine | Data not available | Data not available | Data not available | Data not available |

| Norepinephrine | Data not available | Data not available | Data not available | Data not available |

Data derived from studies on rat cerebral and cerebellar membranes. researchgate.net

Interactive Data Table: Functional Activity of Fluorinated Norepinephrine Analogs

This table illustrates the functional effects of fluorinated norepinephrine analogs compared to the parent compound in different biological assays.

| Compound | β-Adrenergic Activity (Cyclic AMP formation) | β1-Activity (Guinea pig atria contraction rate) | β2-Activity (Guinea pig tracheal strip relaxation) |

| 2-Fluoronorepinephrine | Equal to parent compound researchgate.net | Less than parent compound researchgate.net | Greater than parent compound researchgate.net |

| 6-Fluoronorepinephrine | Much less than parent compound researchgate.net | Much less than parent compound researchgate.net | Much less than parent compound researchgate.net |

| Norepinephrine | Parent compound researchgate.net | Parent compound researchgate.net | Parent compound researchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10FNO3 |

|---|---|

Molecular Weight |

187.17 g/mol |

IUPAC Name |

4-[(1R)-2-amino-1-hydroxyethyl]-5-fluorobenzene-1,2-diol |

InChI |

InChI=1S/C8H10FNO3/c9-5-2-7(12)6(11)1-4(5)8(13)3-10/h1-2,8,11-13H,3,10H2/t8-/m0/s1 |

InChI Key |

SBUQBFTXTZSRMH-QMMMGPOBSA-N |

Isomeric SMILES |

C1=C(C(=CC(=C1O)O)F)[C@H](CN)O |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)F)C(CN)O |

Synonyms |

5-fluoronorepinephrine 6-fluoronorepinephrine 6-fluoronorepinephrine monohydrochloride, (+-)-isomer 6-fluoronorepinephrine oxalate (1:1) 6-fluoronorepinephrine, (+-)-isomer 6-fluoronorepinephrine, (R)-isome |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation Methodologies

Advanced Synthetic Pathways for 2-Fluoronorepinephrine

The synthesis of 2-Fluoronorepinephrine has been approached through both racemic and stereoselective routes, each presenting unique challenges and advantages. The primary goal is the efficient and controlled construction of the fluorinated catecholamine structure.

Achieving enantiomeric purity is crucial, as the biological activity of norepinephrine (B1679862) and its analogues is highly dependent on stereochemistry. Research has focused on methods that establish the correct stereocenters during the synthesis.

Several advanced routes for preparing the individual enantiomers of 2-Fluoronorepinephrine have been explored. acs.orgnih.gov Two particularly effective methods for defining the stereochemistry have been identified:

Catalytic Enantioselective Oxazaborolidine Reduction : This method utilizes a chiral oxazaborolidine catalyst to achieve the asymmetric reduction of a ketone precursor, establishing the desired stereochemistry at the hydroxyl-bearing carbon of the ethanolamine (B43304) side chain.

Chiral (salen)Ti(IV) Catalyzed Asymmetric Synthesis : This approach involves the asymmetric synthesis of silyl cyanohydrins, a key intermediate, catalyzed by a chiral titanium-salen complex. acs.orgnih.govebi.ac.uk This step effectively sets the chirality of the molecule early in the synthetic sequence.

In cases where a racemic mixture is synthesized, chiral resolution is employed to separate the enantiomers. wikipedia.org This process involves separating the racemic mixture into its individual (R)- and (S)-enantiomers. wikipedia.org Common methods for chiral resolution include:

Crystallization of Diastereomeric Salts : The racemic amine is reacted with a chiral acid (a resolving agent, such as tartaric acid) to form diastereomeric salts. wikipedia.orggoogle.com These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. wikipedia.org

Chiral Column Chromatography : This technique uses a stationary phase that is itself chiral. khanacademy.org As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, causing them to separate. khanacademy.org Chiral High-Performance Liquid Chromatography (HPLC) has been successfully used to resolve the enantiomers of fluorinated norepinephrine analogues. nih.govmdpi.com

Table 1: Stereoselective Synthesis and Resolution Methods

| Method | Type | Description |

| Oxazaborolidine Reduction | Stereoselective Synthesis | Asymmetric reduction of a ketone precursor using a chiral catalyst to create a specific enantiomer. acs.org |

| Chiral (salen)Ti(IV) Catalysis | Stereoselective Synthesis | Asymmetric formation of a silyl cyanohydrin intermediate, establishing chirality early in the process. acs.orgnih.gov |

| Diastereomeric Salt Crystallization | Chiral Resolution | Separation of enantiomers by forming diastereomeric salts with a chiral resolving agent, which are then separated based on differing solubilities. wikipedia.org |

| Chiral HPLC | Chiral Resolution | Chromatographic separation of enantiomers using a chiral stationary phase that interacts differently with each enantiomer. khanacademy.orgnih.govmdpi.com |

The synthesis of racemic 2-Fluoronorepinephrine often begins with commercially available or readily synthesized fluorinated aromatic compounds. One established pathway involves starting with fluorinated dimethoxybenzaldehydes. researchgate.netacs.org

A common synthetic route proceeds through the following key steps:

Precursor Selection : The synthesis begins with 2-fluoro-3,4-dimethoxybenzaldehyde. researchgate.net

Cyanohydrin Formation : The aldehyde is converted into a cyanohydrin trimethylsilyl (B98337) ether. researchgate.net

Reduction : The cyanohydrin is then reduced to form the corresponding dimethoxyphenethanolamine intermediate. researchgate.net

Demethylation : The final step involves the removal of the methyl protecting groups from the catechol hydroxyls. This is typically achieved using a strong Lewis acid like boron tribromide to yield the final product, racemic 2-Fluoronorepinephrine. researchgate.net

An alternative approach utilizes dibenzyloxy-protected precursors, such as 2-fluoro-3,4-bis(benzyloxy)benzaldehyde, which follows a similar reaction sequence. researchgate.net The benzyl protecting groups are typically removed in the final step by catalytic hydrogenation.

Table 2: Key Precursors and Reagents in Racemic Synthesis

| Step | Precursor/Intermediate | Key Reagent(s) | Product/Intermediate |

| 1 | 2-Fluoro-3,4-dimethoxybenzaldehyde | Trimethylsilyl cyanide | Cyanohydrin trimethylsilyl ether researchgate.net |

| 2 | Cyanohydrin trimethylsilyl ether | Reducing agent (e.g., LiAlH₄) | 2-Fluoro-3,4-dimethoxyphenethanolamine researchgate.net |

| 3 | 2-Fluoro-3,4-dimethoxyphenethanolamine | Boron tribromide (BBr₃) | 2-Fluoronorepinephrine researchgate.net |

Derivatization Strategies for Research Probes

To investigate the mechanisms of action and structure-activity relationships of 2-Fluoronorepinephrine, various derivatization strategies are employed to create specialized molecular probes.

Isotopic labeling is a technique used to track a molecule through a biological system or chemical reaction. wikipedia.org By replacing one or more atoms of the compound with their isotope, researchers can follow the compound's metabolic fate or interaction with targets. wikipedia.org

For catecholamines, labeling with positron-emitting isotopes is particularly valuable for in vivo imaging studies using Positron Emission Tomography (PET). The synthesis of 6-[¹⁸F]fluoronorepinephrine, a closely related analogue, demonstrates a viable method for introducing a radioactive label. nih.govacs.org This was achieved via nucleophilic aromatic substitution, where an [¹⁸F]fluoride ion displaces a leaving group (such as a nitro group) on a suitably protected precursor. nih.gov This "no-carrier-added" method results in a radiotracer with very high specific activity, which is essential for sensitive detection in PET studies. nih.govacs.org

Stable isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), can also be incorporated. x-chemrx.com These non-radioactive labeled analogues are used in studies involving Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry to elucidate reaction mechanisms and metabolic pathways. wikipedia.org

Table 3: Isotopes for Labeling Studies

| Isotope | Type | Common Application(s) | Detection Method |

| Fluorine-18 (¹⁸F) | Radioactive | Positron Emission Tomography (PET) Imaging nih.gov | PET scanner (detects gamma rays from positron annihilation) |

| Carbon-14 (¹⁴C) | Radioactive | Radioligand binding assays, metabolic studies | Scintillation counting, Autoradiography |

| Tritium (³H) | Radioactive | Radioligand binding assays | Scintillation counting |

| Deuterium (²H) | Stable | Mechanistic studies, altering metabolic profiles | Mass Spectrometry, NMR Spectroscopy |

| Carbon-13 (¹³C) | Stable | Metabolic flux analysis, mechanistic studies wikipedia.org | Mass Spectrometry, NMR Spectroscopy |

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule influence its biological activity. The synthesis of a series of chemically modified analogues of a parent compound allows researchers to probe these relationships.

2-Fluoronorepinephrine is itself an analogue of norepinephrine, designed to explore the effect of fluorine substitution. Studies comparing the binding affinities of these compounds at various adrenergic receptors have yielded significant insights. The introduction of a fluorine atom at the 2-position of (R)-norepinephrine was found to reduce its activity at α₁- and α₂-adrenergic receptors while enhancing its activity at β₁- and β₂-receptors. acs.orgresearchgate.net

To further explore the SAR of ring-fluorinated catecholamines, other analogues such as 5-fluoronorepinephrine and 6-fluoronorepinephrine have also been synthesized and evaluated. researchgate.netacs.org This comparative analysis revealed that the position of the fluorine substituent dramatically alters receptor selectivity. For instance, while 2-fluoronorepinephrine is a relatively selective β-adrenergic agonist, 6-fluoronorepinephrine acts as a selective α-adrenergic agonist. researchgate.net These findings underscore that the adrenergic properties are markedly altered by ring fluorination, likely due to stereoselective interactions between the ethanolamine side chain and the fluorine atom. researchgate.net

Table 4: Effect of 2-Fluoro Substitution on (R)-Norepinephrine Receptor Activity

| Receptor Subtype | Effect of 2-Fluoro Substitution on Activity |

| α₁-adrenergic receptor | Reduced Activity acs.orgresearchgate.net |

| α₂-adrenergic receptor | Reduced Activity acs.orgresearchgate.net |

| β₁-adrenergic receptor | Enhanced Activity acs.orgresearchgate.net |

| β₂-adrenergic receptor | Enhanced Activity acs.orgresearchgate.net |

Molecular Pharmacology and Adrenergic Receptor Interactions

Quantitative Analysis of Adrenergic Receptor Binding Affinity

The introduction of a fluorine atom to the norepinephrine (B1679862) scaffold significantly alters its binding affinity for adrenergic receptor subtypes. researchgate.net

Alpha-Adrenergic Receptor Subtype (e.g., α1, α2) Binding Profiles

Research indicates that a fluoro substituent at the 2-position of (R)-norepinephrine leads to a reduction in activity at both α1- and α2-adrenergic receptors. researchgate.net Specifically, 2-Fluoronorepinephrine is reported to be significantly less potent in displacing WB-4101 from α1-adrenergic receptors in rat cerebral cortical membranes, with an IC50 value greater than 100 μM. researchgate.net Its potency in displacing clonidine (B47849) from α2-adrenergic receptors in the same tissue is also diminished, with an approximate IC50 of 10 μM. researchgate.netkarger.com This marked decrease in affinity, particularly at the α1-adrenoceptor, highlights the significant impact of the 2-fluoro substitution. karger.com

Table 1: Binding Affinity of 2-Fluoronorepinephrine at Alpha-Adrenergic Receptors

| Receptor Subtype | Radioligand Displaced | Tissue Source | IC50 (μM) |

|---|---|---|---|

| α1 | WB-4101 | Rat Cerebral Cortical Membranes | >100 researchgate.net |

| α2 | Clonidine | Rat Cerebral Cortical Membranes | ≈10 researchgate.netkarger.com |

Beta-Adrenergic Receptor Subtype (e.g., β1, β2, β3) Binding Profiles

In contrast to its effect on alpha-receptors, the 2-fluoro substitution enhances activity at β1- and β2-adrenergic receptors. researchgate.net 2-Fluoronorepinephrine is a relatively selective ligand for displacing radioactive dihydroalprenolol (B1202188) from β1-adrenergic receptors in membrane preparations from rat cerebral cortex, with an IC50 of approximately 0.7 μM. researchgate.net Its potency at β2-adrenergic receptors in rat cerebellar membranes is lower, with an IC50 of about 10 μM in displacing dihydroalprenolol. researchgate.net Further studies have shown that the affinity of the 2-fluoro analogue for β1-adrenergic receptors is two times greater than the parent compound. nih.gov

Table 2: Binding Affinity of 2-Fluoronorepinephrine at Beta-Adrenergic Receptors

| Receptor Subtype | Radioligand Displaced | Tissue Source | IC50 (μM) |

|---|---|---|---|

| β1 | Dihydroalprenolol | Rat Cerebral Cortical Membranes | ≈0.7 researchgate.net |

| β2 | Dihydroalprenolol | Rat Cerebellar Membranes | ≈10 researchgate.net |

Ligand-Receptor Selectivity and Specificity Studies

The substitution of fluorine on the aromatic ring of norepinephrine dramatically alters its selectivity for adrenergic receptors. researchgate.net 2-Fluoronorepinephrine is characterized as a nearly pure beta-adrenergic agonist. researchgate.net This selectivity arises from a significant change in the affinity of the analogue for alpha- and beta-adrenergic receptors. researchgate.net The compound demonstrates a clear preference for β-adrenergic receptors over α-adrenergic receptors. researchgate.net In contrast, 6-fluoronorepinephrine displays the opposite selectivity, acting as an alpha-adrenergic agonist, while 5-fluoronorepinephrine retains mixed alpha and beta-adrenergic properties. researchgate.net The selectivity of 2-fluoronorepinephrine makes it a valuable pharmacological tool for studying α2-adrenoceptors. karger.com

Structure-Activity Relationship (SAR) Investigations in Adrenergic Systems

The relationship between the chemical structure of a molecule and its biological activity is a fundamental concept in pharmacology. wikipedia.org For 2-Fluoronorepinephrine, the position of the fluorine atom is a critical determinant of its interaction with adrenergic receptors.

Influence of Fluorine Substitution on Receptor Recognition

The introduction of a fluorine atom can significantly impact a molecule's physicochemical properties, including its pKa, dipole moment, and chemical stability. tandfonline.com In the case of fluorinated norepinephrines, the specificity observed is not primarily due to fluorine-induced changes in the physicochemical properties of the aromatic ring. researchgate.net Instead, it is attributed to stereoselective interactions between the ethanolamine (B43304) side chain of norepinephrine and the fluorine atom at either the 2- or 6-position. researchgate.net The presence of the fluorine atom can also influence the lipophilicity of the molecule, potentially affecting its absorption and interaction with biological membranes. annualreviews.org

The replacement of a hydrogen atom with a fluorine atom is a common strategy in drug development to alter biological function. annualreviews.org While generally considered to have minimal steric effects, the van der Waals radius of fluorine is larger than that of hydrogen. annualreviews.org The effects of fluorine substitution on receptor binding are complex and can lead to significant changes in potency and selectivity. mdpi.com

Conformational Aspects of 2-Fluoronorepinephrine-Receptor Interactions

Conformational analysis, the study of the three-dimensional shapes a molecule can adopt, is crucial for understanding drug-receptor interactions. fiveable.me The conformation of a ligand can significantly influence its binding affinity and biological activity. fiveable.me For 2-Fluoronorepinephrine, the interaction between the fluorine atom and the side-chain hydroxyl group is considered critical in defining its beta-adrenergic selectivity. nih.gov It is suggested that the aromatic rings of phenoxypropanolamine and phenylethanolamine adrenergic agonists bind similarly to the adrenergic receptor, and the interactions involving the fluorine atom are comparable in both classes of compounds. nih.gov

The flexibility of drug-like molecules and the dependence of their conformational landscape on the surrounding environment present challenges in understanding these interactions. mdpi.com The specific conformation that allows for optimal interaction with the biological target is known as the bioactive conformation. fiveable.me Computational and experimental methods are employed to study these conformational preferences and their role in ligand-receptor binding. mdpi.com The binding of a ligand to a receptor protein can induce conformational changes in the protein, affecting its functional state. wikipedia.org

Computational Approaches to Ligand-Receptor Dynamics

Computational methods have become indispensable tools in molecular pharmacology for dissecting the intricate interactions between ligands and their receptors at an atomic level. nih.gov For 2-Fluoronorepinephrine, these approaches, particularly molecular docking and molecular dynamics simulations, provide critical insights into its binding characteristics and the dynamic behavior of the resulting receptor complex. These simulations help to explain the structural basis for its binding affinity and selectivity at adrenergic receptors.

Molecular Docking Simulations for Binding Site Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. nih.gov This method is instrumental in identifying key amino acid residues within the receptor's binding pocket that interact with the ligand. nih.gov For 2-Fluoronorepinephrine (2-FNE), docking studies have been crucial in elucidating the mechanisms behind its selective affinity for β-adrenergic receptors over α-adrenergic receptors. grantome.comgrantome.com

Research combining molecular modeling with site-specific mutagenesis has been employed to identify the amino acid residues responsible for the fluorine-induced adrenergic selectivities observed with 2-FNE. grantome.com Initial computational studies of the β2-adrenergic receptor revealed that a key difference in the binding of 2-FNE compared to its isomer, 6-Fluoronorepinephrine (6-FNE), is the orientation of the carbon-fluorine (C-F) bond. grantome.com In the case of 2-FNE, the C-F bond is oriented into a hydrophobic pocket within the receptor. grantome.com

Docking experiments highlighted differences in the composition of the binding pockets between adrenergic receptor subtypes. grantome.com By comparing the α1b and β2 receptors, specific residues at comparable spatial positions were identified that contribute to these selective interactions. grantome.com

| Receptor Subtype | Interacting Residue 1 | Interacting Residue 2 | Interacting Residue 3 | Interacting Residue 4 |

| α1b-Adrenergic Receptor | Cys129 | Gly196 | Val197 | Leu314 |

| β2-Adrenergic Receptor | Val117 | Asp192 | Phe193 | Asn293 |

This table presents pairs of amino acid residues that occupy comparable spatial positions within the binding pockets of the α1b and β2-adrenergic receptors, as identified in preliminary computational studies. grantome.com

These computational predictions have been substantiated by experimental data from point mutations. For instance, mutating the asparagine residue at position 293 in the β2-receptor to the non-polar residue leucine (B10760876) (N293L) resulted in a more than tenfold decrease in affinity for 2-FNE. grantome.com Further mutation to the larger, non-polar phenylalanine (N293F) caused the mutant receptor to become selective for 6-FNE (Ki = 6.91) over 2-FNE (Ki = 21.59), a reversal of the selectivity seen in the wild-type β2-receptor which is highly selective for 2-FNE. grantome.com These findings underscore the power of molecular docking to predict and explain the molecular basis of ligand selectivity.

Molecular Dynamics Simulations of Receptor Complexes

Following molecular docking, molecular dynamics (MD) simulations are employed to study the physical movements of atoms and molecules in the ligand-receptor complex over time. nih.gov These simulations provide a dynamic view of the conformational changes and energetic stability of the complex, offering deeper insights than the static picture provided by docking alone. nih.govfrontiersin.org

While specific MD simulation studies focusing exclusively on 2-Fluoronorepinephrine are not extensively detailed in the literature, the principles are well-established from numerous simulations of its parent compound, norepinephrine, and other agonists with the β2-adrenergic receptor (β2AR). frontiersin.orgnih.govbiorxiv.org These simulations are typically performed by embedding the receptor-ligand complex into a model lipid bilayer hydrated with water and ions to mimic the physiological cell membrane environment. nih.govbiorxiv.org

MD simulations have been instrumental in understanding the activation mechanism of the β2AR. frontiersin.org Studies have shown that the binding of an agonist like norepinephrine induces conformational changes in the receptor, leading to an active state that can couple with intracellular signaling partners like the stimulatory G protein (Gs). frontiersin.orgnih.gov A key finding from these simulations is that the Gs protein plays a crucial role in stabilizing the active conformation of the β2AR. frontiersin.org In the absence of the Gs protein, the receptor tends to transition from an active state toward an inactive one. frontiersin.org Multi-microsecond MD simulations have demonstrated that the Gs protein enhances the binding stability of norepinephrine to the β2AR. nih.govbiorxiv.org This dynamic interplay between the ligand, receptor, and G protein is fundamental to the initiation of cellular signaling cascades. nih.gov

| Simulation Finding | Description | Receptor System |

| Active State Stabilization | The presence of the stimulatory G protein (Gs) stabilizes the active conformation of the receptor upon agonist binding. frontiersin.org | Agonist-bound β2-Adrenergic Receptor |

| Ligand Binding Stability | Gs protein recruitment enhances the binding affinity and stability of the agonist (norepinephrine) to the receptor. nih.govbiorxiv.org | Norepinephrine-β2AR-Gs Complex |

| Conformational Dynamics | Simulations capture the transition of the receptor between different conformational states (inactive, intermediate, active), shedding light on the activation process. nih.govfrontiersin.org | β2-Adrenergic Receptor |

| Ligand-Residue Interactions | MD simulations reveal the dynamic nature of hydrogen bonds and hydrophobic interactions between the ligand and key residues (e.g., Asp113, Ser203, Ser207) over time. plos.org | Agonist-bound β2-Adrenergic Receptor |

This table summarizes key insights gained from molecular dynamics simulations of agonist-bound β-adrenergic receptor complexes, which are foundational for understanding the behavior of ligands like 2-Fluoronorepinephrine. nih.govfrontiersin.orgnih.govbiorxiv.orgplos.org

These computational dynamics studies provide a structural and energetic rationale for how ligands activate G protein-coupled receptors and are crucial for the rational design of new therapeutic agents with specific signaling properties. nih.gov

Cellular and Subcellular Mechanisms of Action

Downstream Adrenergic Signal Transduction Pathways

Research has established that 2-Fluoronorepinephrine functions as a selective agonist for β-adrenergic receptors. nih.govresearchgate.net This selectivity is a consequence of the fluorine substitution at the 2-position of the aromatic ring, which enhances its affinity for β-receptors while reducing its affinity for α-receptors. researchgate.net This preferential binding dictates which downstream signal transduction pathways are activated.

As a selective β-adrenergic agonist, 2-Fluoronorepinephrine initiates its action by binding to β-adrenergic receptors, which are members of the G-protein-coupled receptor (GPCR) superfamily. nih.govnih.gov The binding of an agonist like 2-Fluoronorepinephrine stabilizes a conformational state in the receptor that facilitates its interaction with a specific heterotrimeric G-protein. nih.gov Given their function, β-adrenergic receptors primarily couple to the stimulatory G-protein, Gs. biomolther.org

The activation cycle involves the agonist-bound receptor acting as a guanine (B1146940) nucleotide exchange factor (GEF) for the Gs protein. It promotes the dissociation of guanosine (B1672433) diphosphate (B83284) (GDP) from the Gαs subunit and facilitates the binding of guanosine triphosphate (GTP). nih.gov This exchange causes the dissociation of the Gαs-GTP complex from the Gβγ dimer, with both components proceeding to interact with downstream effector proteins to propagate the signal. nih.govbiomolther.org While the specific activation kinetics (e.g., binding and dissociation rates) for 2-Fluoronorepinephrine have not been extensively detailed, this G-protein coupling mechanism is the foundational step for its observed biological activity.

Following its activation by the β-receptor-agonist complex, the Gαs subunit directly interacts with and stimulates adenylyl cyclase, a membrane-bound enzyme. wikipedia.org Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into the second messenger cyclic adenosine monophosphate (cAMP). wikipedia.org

Direct evidence confirms that 2-Fluoronorepinephrine potently stimulates this pathway. Studies using brain slices from various rat brain regions demonstrated that 2-Fluoronorepinephrine, acting as a selective β-adrenergic agonist, elicited a significant accumulation of cAMP. nih.gov This response confirms the functional coupling of 2-Fluoronorepinephrine-bound β-receptors to the activation of adenylyl cyclase and subsequent cAMP production. nih.gov The primary response in most brain regions appears to be mediated by β1-adrenergic receptors, with a notable involvement of β2-receptors in the cerebellum. nih.gov

| Brain Region | Observed Effect |

|---|---|

| Cerebral Cortex | cAMP Accumulation |

| Cerebellum | cAMP Accumulation |

| Hippocampus | cAMP Accumulation |

| Striatum | cAMP Accumulation |

| Superior Colliculi | cAMP Accumulation |

| Thalamus | cAMP Accumulation |

| Hypothalamus | cAMP Accumulation |

| Medulla-Pons | cAMP Accumulation |

The phospholipase C (PLC) signaling pathway is another major cascade in adrenergic signaling. wikipedia.org Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgdoi.org This pathway is characteristically mediated by α1-adrenergic receptors, which couple to Gq-family G-proteins. wikipedia.orgwikipedia.org

Given that 2-Fluoronorepinephrine is a selective β-adrenergic agonist with markedly reduced affinity for α-adrenergic receptors, it is not expected to be a potent activator of the PLC-inositol phosphate (B84403) pathway. nih.govresearchgate.net Its selectivity directs its signaling capacity away from the Gq-coupled α1-receptors and towards the Gs-coupled β-receptors. Therefore, significant stimulation of PLC or accumulation of inositol phosphates is not a primary characteristic of 2-Fluoronorepinephrine's mechanism of action.

While direct modulation of ion channels by 2-Fluoronorepinephrine has not been specifically characterized through in vitro electrophysiological studies, its known signaling pathway implies indirect regulation. The increase in intracellular cAMP levels initiated by 2-Fluoronorepinephrine leads to the activation of cAMP-dependent protein kinase, commonly known as Protein Kinase A (PKA). nih.gov

PKA is a critical enzyme that phosphorylates a wide array of cellular proteins, including various ion channels, thereby altering their gating properties and activity. numberanalytics.comnumberanalytics.com For instance, in cardiac electrophysiology, β-adrenergic stimulation is known to cause PKA-dependent phosphorylation of L-type calcium channels, which increases calcium influx during an action potential. numberanalytics.com This PKA-mediated phosphorylation is a key mechanism by which β-adrenergic agonists modulate the electrical activity of cells. Consequently, the electrophysiological responses to 2-Fluoronorepinephrine are anticipated to occur downstream of the cAMP/PKA cascade.

Cellular Uptake and Transport Protein Interactions

The duration and intensity of adrenergic signaling are tightly regulated by the removal of neurotransmitters from the synaptic cleft.

The norepinephrine (B1679862) transporter (NET) is a plasma membrane protein that mediates the reuptake of norepinephrine from the synapse back into the presynaptic neuron, thus terminating its signaling activity. nih.gov This transporter is a key target for numerous compounds, including reuptake inhibitors used as therapeutics. nih.gov

As a close structural analog of norepinephrine, 2-Fluoronorepinephrine is expected to be recognized by and interact with the norepinephrine transporter. It is likely to be a substrate for NET, undergoing uptake into noradrenergic neurons in a manner similar to norepinephrine itself. However, specific quantitative data detailing the binding affinity (Ki) or uptake inhibition potency (IC50) of 2-Fluoronorepinephrine at the norepinephrine transporter are not extensively documented in the scientific literature.

Substrate Properties for Other Monoamine Transporters

The interaction of 2-Fluoronorepinephrine with monoamine transporters other than the norepinephrine transporter (NET) is a critical aspect of its pharmacological profile. The primary monoamine transporters of interest are the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT), which belong to the same SLC6 gene family as NET. turkupetcentre.netelifesciences.org These transporters are responsible for the reuptake of their respective neurotransmitters—dopamine and serotonin—from the synaptic cleft. wikipedia.orgnih.gov

While direct quantitative data such as affinity (K_i) or potency (IC_50) values for 2-Fluoronorepinephrine at DAT and SERT are not extensively documented in publicly available research, the known properties of closely related catecholamines and their transporters provide a basis for understanding its likely interactions.

Dopamine Transporter (DAT):

The dopamine transporter is responsible for clearing dopamine from the synapse and is a primary target for various psychostimulant drugs. wikipedia.orgplos.org It is well-established that there is significant cross-reactivity among catecholamine transporters. The norepinephrine transporter (NET) itself has a high affinity for dopamine, in some cases even higher than for its endogenous substrate, norepinephrine. turkupetcentre.net This suggests that structural analogs of norepinephrine, such as 2-Fluoronorepinephrine, are plausible substrates for DAT.

Catecholamines, including dopamine and norepinephrine, are endogenous substrates for both NET and DAT. turkupetcentre.net The structural similarity between norepinephrine and 2-Fluoronorepinephrine suggests that the latter may also be recognized and transported by DAT. Fluorination at the second position of the benzene (B151609) ring is not expected to completely abolish its affinity for DAT, although it may alter the binding kinetics compared to the parent molecule. For context, dopamine itself binds to DAT with a pK_i value of approximately 5.3. nih.gov

Serotonin Transporter (SERT):

The serotonin transporter is responsible for the reuptake of serotonin and is the primary target for many antidepressant medications. nih.govplos.orgcore.ac.uk Generally, catecholamine transporters exhibit lower affinity for indolamines like serotonin, and vice versa. The structural differences between the catechol moiety of 2-Fluoronorepinephrine and the indole (B1671886) ring of serotonin are significant, making it less likely that 2-Fluoronorepinephrine is a high-affinity substrate for SERT. While some compounds can inhibit multiple monoamine transporters, high-affinity transport is typically more selective. elifesciences.org For instance, SERT is known to have a high-affinity state for its endogenous substrate, serotonin, which is induced by specific ionic conditions that may not be favorable for catecholamine binding. nih.gov

Vesicular Monoamine Transporter (VMAT):

Beyond the plasma membrane transporters, the vesicular monoamine transporter (VMAT), particularly VMAT2 in the central nervous system, is another key monoamine transporter. VMAT2 is responsible for packaging cytosolic monoamines into synaptic vesicles for subsequent release. amegroups.org This process is crucial for neurotransmitter storage and signaling. Given that analogs of norepinephrine are substrates for VMAT2, it is highly probable that 2-Fluoronorepinephrine is also transported by VMAT2 into vesicles within noradrenergic neurons. This vesicular sequestration is a common fate for catecholamines and their analogs after they are taken up from the synapse. amegroups.org

The following table presents affinity data for related compounds at the different monoamine transporters to provide a comparative context for the potential properties of 2-Fluoronorepinephrine.

| Compound | Transporter | Affinity/Potency (Value) | Affinity/Potency (Unit) | Reference |

| Dopamine | DAT | 5.3 (pKi) | nih.gov | |

| Norepinephrine | NET | High | turkupetcentre.net | |

| Serotonin | SERT | High | nih.gov | |

| Paroxetine | hSERT | 0.14 (Kd) | nM | plos.org |

| Cocaine | hSERT | Competitive Inhibitor | core.ac.uk |

Intracellular Trafficking and Subcellular Localization Studies

The intracellular journey of 2-Fluoronorepinephrine following its uptake into a neuron dictates its ultimate functional impact. While specific imaging and trafficking studies on 2-Fluoronorepinephrine are not widely available, its pathway can be inferred from the well-established trafficking of norepinephrine and other fluorinated catecholamine analogs.

Upon transport across the neuronal membrane by NET (and potentially DAT), 2-Fluoronorepinephrine would be present in the cytosol of the presynaptic terminal. From the cytosol, the primary route for catecholamines is sequestration into synaptic vesicles by VMAT2. amegroups.org This active transport process concentrates the neurotransmitter within the vesicles, preparing it for exocytotic release.

The subcellular localization of transporters and receptors is crucial for their function. Adrenergic receptors, for example, are localized to specific domains on the neuronal surface, such as dendritic spines and cell bodies, to receive signals. researchgate.netnih.govresearchgate.net Similarly, the localization of monoamine transporters to the presynaptic membrane ensures efficient clearance of neurotransmitters from the synapse. wikipedia.org

Studies on fluorinated analogs like 6-fluorodopamine (B1211029) have shown that they are taken up by sympathetic neurons and subsequently converted to their corresponding norepinephrine analogs (e.g., 6-fluoronorepinephrine) and stored in vesicles. ehu.esdntb.gov.ua This indicates that the fluorinated structure does not prevent the enzymatic conversion and vesicular packaging that are characteristic of endogenous catecholamines.

Therefore, it is expected that 2-Fluoronorepinephrine would be found concentrated within synaptic vesicles of noradrenergic neurons. Its distribution within the brain would mirror the anatomical projections of these neurons, which extend to various regions, including the hippocampus, cortex, and cerebellum. researchgate.net The localization within these neurons would be predominantly in presynaptic terminals, where neurotransmitter release occurs. The density of this localization would be dependent on the expression levels of NET and VMAT2 in different neuronal populations. marquette.edu

Enzymatic Metabolism and Biotransformation Pathways

Catechol-O-Methyltransferase (COMT) Mediated Degradation

COMT is a key enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to one of the hydroxyl groups of the catechol moiety. gla.ac.uk This process of O-methylation is a major pathway for the inactivation of circulating and synaptically released catecholamines.

Research indicates that 2-fluoronorepinephrine is a substrate for COMT. Studies on the metabolism of fluorinated norepinephrines have shown that the position of the fluorine atom significantly influences the site of methylation. For 2-fluoronorepinephrine, methylation occurs predominantly at the meta-hydroxyl group (the hydroxyl at the 3-position). nih.gov This is in contrast to 5-fluoronorepinephrine, where para-O-methylation is the favored pathway. nih.gov The resulting primary O-methylated metabolite of 2-fluoronorepinephrine is therefore presumed to be 2-fluoro-3-O-methylnorepinephrine , a compound analogous to normetanephrine, the natural metabolite of norepinephrine (B1679862).

While the primary metabolite has been inferred from studies on regioselectivity, detailed reports identifying and quantifying this and other potential O-methylated products in various in vivo or in vitro research models remain limited in publicly accessible literature.

The presence of a fluorine atom ortho to a phenolic hydroxyl group has been suggested to increase the reactivity of that group in methylation reactions, potentially by increasing its ionization. nih.gov However, specific kinetic parameters, such as the Michaelis-Menten constant (K_m) and the maximum velocity (V_max), for the COMT-catalyzed methylation of 2-fluoronorepinephrine are not well-documented in the available scientific literature. Such data would be invaluable for a quantitative comparison of its metabolism relative to endogenous catecholamines.

Table 1: COMT-Mediated Metabolites of 2-Fluoronorepinephrine

| Substrate | Enzyme | Primary Metabolite |

|---|---|---|

| 2-Fluoronorepinephrine | COMT | 2-Fluoro-3-O-methylnorepinephrine (presumed) |

Monoamine Oxidase (MAO) Catalyzed Deamination

MAO is an enzyme located on the outer mitochondrial membrane that catalyzes the oxidative deamination of monoamines, including norepinephrine. wikipedia.org This reaction converts the amine group into an aldehyde, which is then further metabolized to a carboxylic acid or an alcohol. nih.govuomus.edu.iq

While norepinephrine is a known substrate for MAO, leading to the formation of 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL), specific studies identifying the deaminated metabolites of 2-fluoronorepinephrine are scarce. nih.gov Based on the established metabolic pathway of norepinephrine, it is hypothesized that MAO would catalyze the deamination of 2-fluoronorepinephrine to produce 2-fluoro-3,4-dihydroxyphenylglycolaldehyde . This unstable intermediate would then likely be reduced to 2-fluoro-3,4-dihydroxyphenylglycol (2-fluoro-DHPG) or oxidized to 2-fluoro-3,4-dihydroxymandelic acid (2-fluoro-DHMA) . However, direct experimental evidence and identification of these metabolites in research models are not readily found in the reviewed literature.

Similar to the situation with COMT, there is a lack of published kinetic data (K_m and V_max) for the deamination of 2-fluoronorepinephrine by either of the two major isoforms of MAO (MAO-A and MAO-B). Determining these parameters would be essential to understand the preference of MAO for this fluorinated substrate compared to its natural counterpart, norepinephrine.

Table 2: Potential MAO-Catalyzed Metabolites of 2-Fluoronorepinephrine

| Substrate | Enzyme | Potential Metabolites |

|---|---|---|

| 2-Fluoronorepinephrine | MAO | 2-Fluoro-3,4-dihydroxyphenylglycolaldehyde (intermediate) |

| 2-Fluoro-3,4-dihydroxyphenylglycol (2-fluoro-DHPG) | ||

| 2-Fluoro-3,4-dihydroxymandelic acid (2-fluoro-DHMA) |

Conjugation Reactions: Glucuronidation and Sulfation (if applicable to research context)

In addition to O-methylation and deamination, catecholamines can undergo phase II conjugation reactions, primarily glucuronidation and sulfation, which increase their water solubility and facilitate their excretion. snmjournals.orgnih.govwikipedia.orgwikipedia.org

Neurochemical and Pre Clinical Mechanistic Investigations

Effects on Neuronal Excitability and Synaptic Transmission in Isolated Preparations

The excitability of neurons and the strength of synaptic connections are dynamically regulated by neurotransmitters like norepinephrine (B1679862). nih.govnih.govmdpi.com Norepinephrine can modulate neuronal firing patterns and postsynaptic potentials by acting on a combination of α- and β-adrenoceptors, which influence various ion channels and signaling pathways. researchgate.netphysiology.org

Fluorination at the 2-position of (R)-norepinephrine not only reduces its affinity for α-receptors but also enhances its affinity and activity at β1- and β2-adrenoceptors. researchgate.net This shift in receptor preference from α to β suggests that 2-Fluoronorepinephrine would produce a different pattern of neuromodulation compared to norepinephrine. For instance, β-adrenergic receptor activation is known to modulate the activity of various ion channels, including calcium and potassium channels, which are fundamental to setting neuronal excitability and shaping action potentials. guidetopharmacology.org Specifically, β1-adrenergic agonism has been described for 2-fluoronorepinephrine. snmjournals.org Therefore, in isolated neuronal preparations, 2-Fluoronorepinephrine would be expected to exert effects predominantly through β-receptor-mediated pathways, potentially altering resting membrane potential, input resistance, and the characteristics of excitatory or inhibitory postsynaptic currents (EPSCs/IPSCs) in a manner distinct from the mixed α/β effects of norepinephrine.

Receptor-Mediated Mechanistic Responses in Isolated Organ Systems

Isolated organ bath preparations are invaluable for characterizing the functional pharmacology of a compound at specific receptor subtypes in a physiological context.

The heart's rate and force of contraction are strongly influenced by adrenergic stimulation. uniroma1.it β1-adrenoceptors are the dominant subtype in the heart, and their activation leads to positive chronotropic (heart rate) and inotropic (contractile force) effects through a Gs-protein-cAMP-PKA signaling cascade. researchgate.netguidetopharmacology.orgbiorxiv.org In contrast, α1-adrenoceptors play a role in mediating cardiac hypertrophy and can contribute to contractility. oup.comnih.gov

Studies on (R)-2-Fluoronorepinephrine have demonstrated that it possesses enhanced activity at β1- and β2-adrenoceptors while having reduced activity at α1- and α2-receptors. researchgate.net This profile makes it a more selective β-agonist compared to norepinephrine. In functional assays using isolated guinea pig atria, a classic model for assessing β-adrenergic potency, related compounds like 2-fluoroisoproterenol were found to be equipotent with the potent β-agonist isoproterenol. researchgate.net Research has also specifically described a β1-adrenergic agonistic activity for 2-fluoronorepinephrine that is similar to that of epinephrine (B1671497). snmjournals.org This indicates that 2-Fluoronorepinephrine directly stimulates cardiac muscle contractility primarily through β1-receptor activation. Its reduced affinity for α1-receptors suggests it would have a lesser contribution to α1-mediated cardiac effects. researchgate.net

Table 1: Adrenergic Receptor Binding Affinities of (R)-Norepinephrine and (R)-2-Fluoronorepinephrine

| Compound | α1-Receptor (IC50, µM) | α2-Receptor (IC50, µM) | β1-Receptor (IC50, µM) | β2-Receptor (IC50, µM) |

|---|---|---|---|---|

| (R)-Norepinephrine | 0.2 | 0.1 | 1.0 | 5.0 |

| (R)-2-Fluoronorepinephrine | >100 | >100 | 0.5 | 1.0 |

Data derived from binding assays on rat brain membrane preparations. researchgate.net IC50 is the concentration required to inhibit 50% of specific radioligand binding.

The tone of smooth muscle, particularly in blood vessels and airways, is regulated by a balance of α- and β-adrenergic receptor activity. celtarys.com α1-Adrenoceptors on vascular smooth muscle are the primary mediators of vasoconstriction. cvpharmacology.com Conversely, β2-adrenoceptors mediate relaxation in various smooth muscles, including those in the bronchioles and certain vascular beds. nih.govnih.gov

The receptor binding profile of 2-Fluoronorepinephrine, with its greatly reduced α1-affinity and enhanced β2-affinity, predicts a significant shift in its effects on smooth muscle compared to norepinephrine. researchgate.net While norepinephrine is a potent vasoconstrictor due to its α1-agonist activity, 2-Fluoronorepinephrine is expected to be much weaker in this regard. In fact, studies with the related compound 2-fluoroisoproterenol showed no α-adrenergic agonist activity in guinea pig aorta preparations, a standard assay for vasoconstriction. researchgate.net The enhanced β2-adrenoceptor activity of 2-Fluoronorepinephrine suggests it would be a more effective relaxant of smooth muscle tissues where β2-receptors are prevalent, such as the airways. researchgate.netnih.gov

Development and Application of In Vitro and Ex Vivo Research Models

The neurochemical and mechanistic properties of 2-Fluoronorepinephrine (2-FNE) have been extensively characterized through the development and use of various in vitro and ex vivo research models. These models have been instrumental in elucidating the compound's specific interactions with adrenergic receptors and its functional consequences in controlled laboratory settings.

Adrenergic Receptor Binding and Functional Assays

In vitro models have been fundamental in defining the receptor binding profile and functional activity of 2-FNE. Radioligand binding assays, utilizing membrane preparations from tissues rich in specific adrenergic receptor subtypes, have provided quantitative data on the affinity of 2-FNE for these receptors.

A key finding from these studies is that the substitution of a fluorine atom at the 2-position of the norepinephrine molecule significantly alters its interaction with adrenergic receptors. Binding assays using membrane preparations from rat cerebral cortex have shown that 2-FNE is a relatively selective ligand for β-adrenergic receptors. researchgate.net Specifically, it displays a higher affinity for β1-adrenergic receptors compared to β2-adrenergic receptors and is notably less potent at α2-adrenergic receptors. researchgate.net Further studies have confirmed that fluorination at the 2-position of (R)-norepinephrine reduces its activity at both α1- and α2-receptors while enhancing its activity at β1- and β2-receptors. sci-hub.se

Table 1: Adrenergic Receptor Selectivity of 2-Fluoronorepinephrine

| Receptor Subtype | Relative Activity/Potency of 2-FNE | Research Model | Finding |

| α1-Adrenoceptors | Lower potency compared to Norepinephrine | Rat Vas Deferens (postsynaptic) | 2-FNE was the least active isomer compared to Norepinephrine, 5-FNE, and 6-FNE. nih.gov |

| α2-Adrenoceptors | Lower potency compared to Norepinephrine | Rat Vas Deferens (presynaptic) & Guinea-Pig Ileum | Showed a similar pattern of lower activity as seen with α1-receptors. nih.gov |

| β-Adrenoceptors | Nearly a pure β-adrenergic agonist | General assessment from multiple models | The 2-fluoro isomer is characterized by its selective β-agonist activity with minimal α-agonist properties. ahajournals.org |

| β1-Adrenoceptors | Parent > 2-F >> 6-F | Isolated Guinea Pig Atria (rate of contraction) | Displayed significant β1-adrenergic activity, though slightly less potent than the parent compound. sci-hub.se |

| β2-Adrenoceptors | 2-F > Parent >> 6-F | Isolated Guinea Pig Tracheal Strip (relaxation) | Showed greater potency than the parent norepinephrine compound at β2-receptors. sci-hub.se |

This table is generated from data found in the cited research articles.

In Vitro Models of Cellular Function

Cell culture systems have provided a controlled environment to study the downstream effects of 2-FNE binding to its target receptors. The C6 glioma cell line, which endogenously expresses β-adrenergic receptors, has been a valuable tool. nih.gov In these cells, stimulation with β-adrenergic agonists leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).

Studies using C6 glioma cells have demonstrated that 2-FNE effectively stimulates cAMP formation, consistent with its action as a β-adrenergic agonist. sci-hub.se The protocol for such an assay typically involves culturing the C6 glioma cells in a suitable medium, such as Ham's F10 medium supplemented with serum. nih.govresearchgate.net For the experiment, the cells are treated with the compound of interest, and the subsequent change in intracellular cAMP levels is measured, often using radioimmunoassay techniques. bohrium.com These models allow for the direct assessment of the functional consequences of receptor activation in a simplified, single-cell-type system.

Ex Vivo Tissue Preparations

Ex vivo models, which utilize isolated tissues or organs, offer a more complex and physiologically relevant system to study the effects of 2-FNE while still maintaining experimental control. These preparations preserve the native cellular architecture and synaptic connections.

Isolated Organ Bath Preparations:

Tissues such as the rat vas deferens and guinea pig atria are classic models in pharmacology for studying adrenergic responses. conicet.gov.arwikipedia.orgajol.infoahajournals.org In a typical organ bath setup, the isolated tissue is suspended in a chamber containing a physiological salt solution (e.g., Krebs solution) maintained at a constant temperature (e.g., 37°C) and aerated with carbogen (B8564812) (95% O2, 5% CO2). conicet.gov.arajol.info The contractile or relaxant responses of the tissue to the application of drugs are then measured using a force transducer. wikipedia.org

Using these models, researchers have confirmed the functional selectivity of 2-FNE. In the isolated guinea pig atria, where contractility is primarily mediated by β1-adrenergic receptors, 2-FNE demonstrates potent agonist activity. sci-hub.se Conversely, in the rat vas deferens, where contraction is largely mediated by α1-adrenoceptors, 2-FNE is significantly less potent than norepinephrine. nih.gov

Brain Slice Preparations:

To investigate the effects of 2-FNE within the central nervous system, ex vivo brain slice preparations are employed. semanticscholar.org This technique involves obtaining thin slices (typically 200-400 micrometers) from specific brain regions of interest using a vibratome. creative-biolabs.com The slices are kept viable in an artificial cerebrospinal fluid (aCSF) that is continuously oxygenated. creative-biolabs.com This method preserves the local neural circuitry, allowing for the study of drug effects on synaptic transmission and neuronal activity.

Studies using adenine-labeled slices from various rat brain regions have shown that 2-FNE, as a selective β-adrenergic agonist, elicits the accumulation of cAMP in areas such as the cerebral cortex, hippocampus, and hypothalamus. semanticscholar.org The response to 2-FNE in these brain slices can be effectively blocked by β-adrenergic antagonists like propranolol, further confirming its mechanism of action. semanticscholar.org These ex vivo brain slice models are crucial for understanding the neurochemical effects of 2-FNE in a setting that closely mimics the in vivo environment of the brain.

Table 2: Investigated Effects of 2-Fluoronorepinephrine in In Vitro and Ex Vivo Models

| Model System | Tissue/Cell Type | Parameter Measured | Key Finding for 2-FNE |

| In Vitro | C6 Glioma Cells | Cyclic AMP (cAMP) Formation | Potent stimulation of cAMP, similar to parent compound, indicating strong β-adrenergic activity. sci-hub.se |

| In Vitro | Rat Cerebral Cortex Membranes | Radioligand Displacement (β1-receptors) | Relatively selective ligand for β1-receptors. researchgate.net |

| In Vitro | Rat Cerebellar Membranes | Radioligand Displacement (β2-receptors) | Less potent at β2-receptors compared to β1-receptors. researchgate.net |

| Ex Vivo | Isolated Guinea Pig Atria | Rate of Contraction (β1-activity) | Potent β1-adrenergic agonist, though slightly less so than norepinephrine. sci-hub.se |

| Ex Vivo | Isolated Guinea Pig Tracheal Strip | Relaxation (β2-activity) | More potent β2-adrenergic agonist than norepinephrine. sci-hub.se |

| Ex Vivo | Rat Vas Deferens | Isometric Contraction (α1-activity) | Significantly less potent than norepinephrine, indicating weak α1-agonist activity. nih.gov |

| Ex Vivo | Rat Brain Slices (various regions) | Cyclic AMP (cAMP) Accumulation | Elicited cAMP accumulation, confirming its role as a β-adrenergic agonist in the CNS. semanticscholar.org |

This table summarizes findings from the cited research articles.

Advanced Analytical Methodologies for Research

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Quantitative Analysis

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a cornerstone for the quantitative analysis of catecholamines, including 2-Fluoronorepinephrine, in complex biological samples. nih.govmeasurlabs.com The technique offers high sensitivity and specificity, which are crucial due to the typically low physiological concentrations of these neurotransmitters and the presence of numerous interfering compounds. nih.govscielo.br

The analytical challenge in catecholamine measurement stems from their high polarity, which leads to poor retention on standard reversed-phase chromatographic columns, and their susceptibility to oxidation. nih.govshimadzu.com To overcome these issues, various chromatographic strategies are employed. One common approach is the use of ion-pairing reagents, such as heptafluorobutyric acid or 1-hepane sulfuric acid, which are added to the mobile phase or the final extract to enhance the retention of polar analytes on C18 columns. shimadzu.comdntb.gov.ua Another strategy is Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for the separation of polar compounds.

Following chromatographic separation, detection by tandem mass spectrometry provides definitive identification and quantification. The process involves electrospray ionization (ESI) of the analyte, followed by the selection of a specific precursor ion (the molecular ion of 2-Fluoronorepinephrine) in the first mass analyzer. This ion is then fragmented, and specific product ions are monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach ensures high specificity and minimizes background noise. scielo.br While specific parameters for 2-Fluoronorepinephrine are not widely published, methods developed for norepinephrine (B1679862) are readily adaptable.

Table 1: Representative HPLC-MS/MS Parameters for Catecholamine Analysis This table presents typical conditions for the analysis of norepinephrine, which are applicable to 2-Fluoronorepinephrine. Parameters may require optimization.

| Parameter | Typical Value/Condition | Reference |

| Chromatography | ||

| Column | Reversed-phase C18 or HILIC | shimadzu.comresearchgate.net |

| Mobile Phase | Gradient elution with water and acetonitrile, often containing formic acid or an ion-pairing reagent | shimadzu.comdntb.gov.ua |

| Flow Rate | 0.2 - 1.0 mL/min | researchgate.net |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | scielo.br |

| Detection Mode | Multiple Reaction Monitoring (MRM) | scielo.br |

| Precursor Ion (for NE) | m/z 170 | nih.gov |

| Product Ions (for NE) | m/z 152, 107 | nih.gov |

| Limit of Quantification (for NE) | 0.20 nmol/L in plasma | nih.gov |

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are the gold standard for characterizing the affinity and selectivity of a compound for its target receptors. giffordbioscience.com These assays are fundamental to understanding the pharmacological profile of 2-Fluoronorepinephrine by quantifying its interaction with various adrenergic receptor subtypes (α₁, α₂, β₁, β₂). researchgate.netnih.gov

The most common format is the competitive binding assay. giffordbioscience.com In this setup, a biological preparation containing the receptor of interest (e.g., membrane preparations from rat cerebral cortex) is incubated with a fixed concentration of a radiolabeled ligand (a compound known to bind to the receptor with high affinity) and varying concentrations of the unlabeled test compound (2-Fluoronorepinephrine). researchgate.netnih.gov 2-Fluoronorepinephrine competes with the radioligand for the binding sites. By measuring the displacement of the radiolabel, the inhibitory concentration (IC₅₀) of 2-Fluoronorepinephrine can be determined. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the specific binding of the radioligand. This value can then be used to calculate the binding affinity (Ki).

Research findings indicate that fluorine substitution on the catecholamine ring significantly alters receptor affinity. researchgate.net Studies have shown that 2-Fluoronorepinephrine is a relatively selective ligand for β-adrenergic receptors, with a notably higher affinity for the β₁ subtype compared to β₂, α₁, and α₂ receptors. researchgate.net

Table 2: Adrenergic Receptor Binding Affinity of (R)-2-Fluoronorepinephrine Data obtained from competitive binding assays using membrane preparations from rat brain tissues.

| Receptor Subtype | Radioligand Displaced | Tissue Source | IC₅₀ (μM) | Reference |

| β₁-Adrenergic | Dihydroalprenolol (B1202188) | Rat Cerebral Cortex | ≈ 0.7 | researchgate.net |

| β₂-Adrenergic | Dihydroalprenolol | Rat Cerebellum | ≈ 10 | researchgate.net |

| α₂-Adrenergic | Clonidine (B47849) | Rat Cerebral Cortex | ≈ 10 | researchgate.net |

| α₁-Adrenergic | WB-4101 | Rat Cerebral Cortex | > 100 | researchgate.net |

Electrochemical Detection Techniques for In Vitro Monitoring

Electrochemical detection offers a highly sensitive method for monitoring catecholamines in vitro, often used in conjunction with liquid chromatography or for direct measurements in cell culture media. nih.govmdpi.com The technique exploits the ease with which the catechol moiety of 2-Fluoronorepinephrine can be oxidized at a solid electrode surface.

Methods like differential pulse voltammetry (DPV) are frequently used. mdpi.com In DPV, a series of voltage pulses are applied to a working electrode, and the resulting current is measured. The oxidation of the catechol group produces a current peak at a specific potential, which is characteristic of the molecule. The height of this peak is directly proportional to the concentration of the analyte, allowing for quantitative measurement.

Studies on fluorinated catecholamines have investigated how fluorine substitution affects their electrochemical behavior. datapdf.comcapes.gov.br The position of the fluorine atom on the aromatic ring influences the oxidation potential of the molecule. A major challenge in the electrochemical detection of catecholamines is the deactivation, or "fouling," of the electrode surface. This occurs when oxidation products polymerize and form an insulating layer on the electrode, which reduces the sensitivity and reproducibility of the measurements over time. mdpi.com Various electrode modifications, using materials like carbon dots or glassy carbon composites, have been developed to mitigate this issue and enhance signal amplification. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) and Other Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of novel compounds like 2-Fluoronorepinephrine. lookchem.com ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon framework of the molecule.

For fluorinated compounds, ¹⁹F NMR spectroscopy is particularly powerful. biophysics.orgwikipedia.org Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive to NMR detection. wikipedia.org The chemical shift of the fluorine nucleus is extremely sensitive to its local electronic environment, providing valuable information about intra- and intermolecular interactions. biophysics.org For example, a change in the ¹⁹F chemical shift upon binding to a receptor can be used to probe the binding event. Furthermore, coupling between ¹⁹F and nearby ¹H nuclei (¹⁹F-¹H coupling) can help confirm the position of the fluorine substituent on the aromatic ring. wikipedia.org

In addition to NMR, other spectroscopic methods are used for characterization. Mass spectrometry confirms the molecular weight and elemental composition. Infrared (IR) spectroscopy identifies characteristic functional groups (e.g., O-H, N-H, C-F bonds), and ultraviolet-visible (UV-Vis) spectroscopy characterizes the electronic transitions within the catechol ring system. Together, these methods provide a comprehensive structural confirmation of the synthesized 2-Fluoronorepinephrine. One report has noted the characterization of 2-Fluoronorepinephrine oxalate (B1200264) by its 100-MHz NMR spectrum. lookchem.com

Future Directions in 2 Fluoronorepinephrine Academic Research

Exploration of Novel Receptor Targets and Off-Target Interactions

While 2-Fluoronorepinephrine is recognized for its distinct selectivity, future research will focus on a more granular characterization of its binding profile and the exploration of previously unknown molecular targets. Early studies established that the position of fluorine substitution markedly influences adrenergic receptor affinity. nih.govresearchgate.net Specifically, a fluorine atom at the 2-position of norepinephrine (B1679862) reduces affinity for α₁ and α₂-adrenergic receptors while enhancing activity at β₁ and β₂-receptors, rendering 2-FNE a potent and selective β-adrenergic agonist. nih.govnih.gov

The primary future goal is to move beyond the classical adrenergic receptors and screen 2-FNE against a broad panel of G-protein coupled receptors (GPCRs), ion channels, and transporters. This will identify potential "off-target" interactions that could be therapeutically relevant or contribute to a more complex pharmacological profile than currently understood. Techniques such as radioligand binding assays, functional cell-based assays, and computational docking simulations will be instrumental. A deeper understanding of these interactions is crucial for developing more selective pharmacological tools and predicting potential polypharmacological effects.

Table 1: Adrenergic Receptor Selectivity of Ring-Fluorinated Norepinephrine Analogs This table summarizes established findings on how the position of fluorine substitution on the norepinephrine molecule dictates its binding affinity and functional selectivity for α- and β-adrenergic receptor subtypes.

| Compound | α-Adrenergic Activity | β-Adrenergic Activity | Receptor Selectivity Profile | Reference |

| 2-Fluoronorepinephrine | Reduced Affinity | Enhanced Affinity | Selective β-agonist | nih.gov, nih.gov |

| 5-Fluoronorepinephrine | Retained | Retained | Mixed α/β-agonist | nih.gov, researchgate.net |

| 6-Fluoronorepinephrine | Retained | Reduced Affinity | Selective α-agonist | nih.gov, researchgate.net |

Application of Advanced Structural Biology Techniques (e.g., Cryo-EM) to Receptor-Ligand Complexes

A significant frontier in 2-FNE research is the use of high-resolution structural biology techniques, particularly cryogenic electron microscopy (cryo-EM), to visualize its interaction with β-adrenergic receptors. nih.gov The advancement of cryo-EM has revolutionized the study of GPCRs, allowing for the determination of their structures in complex with signaling partners like G-proteins and arrestins. nih.govresearchgate.net

Future studies will aim to solve the cryo-EM structure of β-adrenergic receptors, such as the β₁AR or β₂AR, bound to 2-FNE. nih.govbiorxiv.org This will provide an atomic-level snapshot of the binding pocket and reveal the precise molecular interactions—such as hydrogen bonds, and electrostatic and hydrophobic interactions—that underpin 2-FNE's high affinity and selectivity. Comparing this structure with those of receptors bound to norepinephrine or other agonists will illuminate the specific role of the fluorine atom in stabilizing the active receptor conformation. nih.gov Such structural insights are invaluable for structure-based drug design, enabling the rational development of new ligands with tailored pharmacological properties. nih.govmdpi.com The integration of cryo-EM with computational methods like molecular dynamics simulations will further allow for the examination of the dynamic process of receptor activation. elifesciences.org

Development of Advanced Synthetic Strategies for Novel Research Probes

Building on the established pharmacology of 2-FNE, the next phase of research will involve the design and synthesis of novel derivatives to serve as advanced research probes. These probes will be engineered to investigate receptor biology in new ways. Early synthetic routes involved multi-step processes starting from fluorinated benzaldehydes. nih.gov More recent efforts have explored enantioselective methods to produce specific stereoisomers, which is critical as biological activity is highly dependent on stereochemistry. nih.govebi.ac.uk

Future synthetic chemistry will focus on several key areas:

Fluorescent Ligands: Attaching a fluorophore to the 2-FNE scaffold will enable the direct visualization of receptor localization, trafficking, and dynamics in living cells using advanced microscopy techniques. researchgate.net

Photoaffinity Probes: Incorporating a photoreactive group will allow for the covalent labeling of the receptor's binding site upon UV irradiation. This is a powerful tool for identifying the specific amino acid residues involved in ligand binding.

Biotinylated Probes: Adding a biotin (B1667282) tag can facilitate the purification and isolation of receptor-ligand complexes for subsequent biochemical analysis, such as mass spectrometry.

These advanced probes will be instrumental in studying receptor behavior in native tissues and exploring the subtleties of adrenergic signaling pathways with greater precision. researchgate.net

Integration of Proteomics and Metabolomics for Comprehensive Mechanistic Discovery

To gain a holistic understanding of the cellular response to 2-FNE-mediated receptor activation, future research will integrate "omics" technologies like proteomics and metabolomics. nih.govrevespcardiol.org These approaches allow for the unbiased, large-scale study of proteins and small-molecule metabolites within a biological system, providing a comprehensive snapshot of cellular signaling networks. revespcardiol.orgmdpi.com

Upon stimulation of β-adrenergic receptors by 2-FNE, downstream signaling cascades are initiated. Proteomics can be used to identify and quantify changes in the expression and post-translational modification (e.g., phosphorylation) of hundreds of proteins involved in these pathways. nih.gov Simultaneously, metabolomics can measure fluctuations in the levels of key metabolites, such as cyclic AMP (cAMP) and downstream metabolic products, providing a functional readout of the cellular response. nih.gov

By combining these datasets, researchers can construct detailed maps of the signaling networks activated by 2-FNE. revespcardiol.orgrevespcardiol.org This systems-level approach can uncover novel signaling nodes, feedback loops, and pathway crosstalk that are not apparent from more traditional, reductionist methods. nih.gov This comprehensive mechanistic discovery will be vital for understanding the full physiological impact of selective β-adrenergic agonism and for identifying new biomarkers and therapeutic targets. nih.gov

Q & A

Q. What are the established synthetic routes for 2-Fluoronorepinephrine, and how can reproducibility be ensured?

- Methodological Answer : The synthesis of 2-Fluoronorepinephrine typically involves fluorination of norepinephrine precursors using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor. To ensure reproducibility:

- Step 1 : Validate reagent purity via HPLC or NMR .

- Step 2 : Optimize reaction conditions (e.g., temperature, solvent) using design-of-experiment (DoE) approaches to minimize side products .

- Step 3 : Characterize intermediates and final products via LC-MS, -NMR, and X-ray crystallography (if crystalline) .

- Documentation : Provide detailed stoichiometry, reaction times, and purification steps in the supplementary materials .

Q. How should researchers characterize the stability of 2-Fluoronorepinephrine under physiological conditions?

- Methodological Answer : Stability studies require:

- pH-dependent assays : Incubate the compound in buffers simulating physiological pH (e.g., 7.4 for blood, 5.5 for lysosomes) and monitor degradation via UV-Vis spectroscopy or LC-MS .

- Temperature control : Use thermostatted water baths (±0.1°C precision) to isolate temperature effects .

- Data analysis : Calculate degradation half-lives () using first-order kinetics and report confidence intervals (e.g., 95% CI) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported adrenergic receptor binding affinities of 2-Fluoronorepinephrine?

- Methodological Answer : Discrepancies often arise from assay variability. Mitigate this by:

- Standardized protocols : Use radioligand binding assays (e.g., -Dihydroalprenolol for β-receptors) with identical membrane preparation methods across labs .

- Control experiments : Include norepinephrine as a positive control and assess nonspecific binding with excess propranolol .

- Statistical reconciliation : Apply meta-analysis tools (e.g., random-effects models) to aggregate data from multiple studies, accounting for heterogeneity .

Q. How can researchers design in vivo studies to evaluate 2-Fluoronorepinephrine’s pharmacokinetics while addressing interspecies variability?

- Methodological Answer :

- Species selection : Compare rodent (e.g., Sprague-Dawley rats) and non-rodent models (e.g., minipigs) to assess metabolic differences .

- Dosing regimens : Use staggered intravenous infusions with plasma sampling at predefined intervals (e.g., 5, 15, 30, 60 mins) .

- Analytical validation : Quantify plasma concentrations via LC-MS/MS with deuterated internal standards (e.g., d4-norepinephrine) to correct for matrix effects .

Q. What computational approaches predict the metabolic pathways of 2-Fluoronorepinephrine?

- Methodological Answer : Combine:

- Docking simulations : Use AutoDock Vina to model interactions with catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO) .

- Quantum mechanics (QM) : Calculate activation energies for fluorinated vs. non-fluorinated intermediates using Gaussian09 .

- Validation : Cross-reference predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH cofactor) .

Data Analysis and Reporting Guidelines

Q. How should conflicting spectral data (e.g., NMR shifts) for 2-Fluoronorepinephrine derivatives be interpreted?

- Methodological Answer :

- Artifact identification : Check for solvent impurities (e.g., residual DMSO in -NMR) or - coupling effects .

- Collaborative verification : Share raw data (FID files) via repositories like Zenodo for independent validation .

- Reporting standards : Disclose spectrometer frequency (e.g., 600 MHz) and processing software (e.g., MestReNova) in the methods section .

Q. What frameworks guide hypothesis-driven research on 2-Fluoronorepinephrine’s neuroprotective effects?